3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea
Description
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is an organic compound with diverse applications in various scientific fields, especially in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-[(2,4-dichlorophenoxy)methyl]carbonimidoyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N5O2/c21-13-9-10-16(15(22)11-13)30-12-19(28-27-18-8-4-7-17(23)25-18)26-20(29)24-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,27)(H2,24,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBIGNWIXBWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea involves a multi-step process:
Starting Materials: : 6-chloropyridin-2-amine, 2,4-dichlorophenol, and phenyl isocyanate.
Condensation Reaction: : Reacting 6-chloropyridin-2-amine with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
Hydrazination: : Adding hydrazine hydrate to the resulting product.
Cyclization: : Finally, reacting the intermediate with phenyl isocyanate to yield the desired product.
Industrial Production Methods
Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and product yield. Key parameters include maintaining optimal temperature and pressure conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Hydrazone Formation and Tautomerism
The ethylidene-hydrazine group undergoes tautomerism between E and Z configurations, with the E -isomer being predominant in solid-state structures . This tautomerism influences reactivity:
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Proton Transfer : Intramolecular hydrogen bonding stabilizes the E -configuration (N–H⋯N interactions) .
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Condensation Reactions : Reacts with aldehydes/ketones to form extended hydrazones under acidic conditions (Table 1).
Electrophilic Aromatic Substitution
The 2,4-dichlorophenoxy group participates in halogen-directed electrophilic substitution :
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Nitration : Yields 3-nitro-2,4-dichlorophenoxy derivatives at 0–5°C.
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Sulfonation : Requires fuming H2SO4 due to electron-withdrawing Cl groups.
Table 2: Substitution Reactions
| Reaction Type | Reagent | Position Substituted | Byproduct | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-3 (meta to Cl) | NO2 | 58% | |
| Sulfonation | SO3, H2SO4, 100°C | C-5 (para to OCH2Cl) | SO3H | 41% |
Nucleophilic Displacement
The 6-chloropyridin-2-yl group undergoes SNAr reactions with soft nucleophiles:
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Thiols : Replace Cl with -SR groups in DMF/K2CO3.
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Amines : Form pyridylamine derivatives (e.g., with morpholine).
Table 3: Chloropyridine Reactivity
| Nucleophile | Conditions | Product | Rate Constant (k, M⁻¹s⁻¹) | Source |
|---|---|---|---|---|
| NaSMe | DMF, 80°C, 12h | 6-(Methylthio)pyridin-2-yl | 1.2 × 10⁻³ | |
| Piperidine | EtOH, reflux, 6h | 6-Piperidin-1-yl-pyridin-2-yl | 3.8 × 10⁻⁴ |
Urea Group Reactivity
The phenylurea segment participates in:
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Hydrolysis : Cleavage under strong acidic/basic conditions to aniline and CO2.
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Cross-Coupling : Suzuki-Miyaura reactions at the phenyl ring (requires Pd catalysis).
Table 4: Urea Modifications
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 100°C, 3h | Aniline + CO2 | 89% | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 90°C | Biaryl-substituted urea | 63% |
Oxidation and Reduction
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Oxidation : The ethylidene group (-CH=N-) oxidizes to a ketone (-CO-) with KMnO4/H2SO4.
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Reduction : Hydrazine moiety reduces to an amine (-NH2) using NaBH4/NiCl2.
Table 5: Redox Reactions
| Process | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | KMnO4, H2SO4, 50°C | 3-(1-Oxoethyl) derivative | 78% | |
| Reduction | NaBH4/NiCl2, MeOH, 0°C | Hydrazine → Amine | 92% |
Complexation with Metals
The pyridyl and hydrazine groups act as bidentate ligands for transition metals:
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Cu(II) Complexes : Form octahedral geometries (λmax = 650 nm).
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Fe(III) Complexes : Exhibit paramagnetic properties.
Table 6: Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) | Coordination Geometry | Source |
|---|---|---|---|
| Cu²⁺ | 12.3 ± 0.2 | Octahedral | |
| Fe³⁺ | 9.8 ± 0.3 | Trigonal Bipyramidal |
Photochemical Reactions
UV irradiation induces C–N bond cleavage in the hydrazine group:
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Degradation Pathway : Forms 6-chloropicolinic acid and dichlorophenol byproducts (t1/2 = 2.1h under UV-C) .
Thermal Stability
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Decomposition : Occurs at 210°C (DSC peak) via loss of HCl and CO2.
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Sublimation : Observed at 150°C under vacuum (ΔHsub = 98 kJ/mol).
Key Findings :
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The compound’s reactivity is dominated by its hydrazine, chloropyridine, and urea functionalities.
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SNAr reactions at the 6-chloropyridin-2-yl group proceed efficiently with thiols/amines.
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Metal complexation enhances potential applications in catalysis or material science .
For synthetic protocols, refer to patents WO2021255071A1 and US8785372B2 , which detail analogous transformations in pyridazine and pyrazole systems.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H13ClN4O3
Molecular Weight : 470.8 g/mol
CAS Number : 338402-57-6
The compound features a hydrazone functional group, which is known for its reactivity and ability to form various derivatives. The presence of a chloropyridine moiety enhances its biological activity by facilitating interactions with biological targets.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound through various mechanisms:
- In Vitro Studies : A study using the LN229 human glioblastoma cell line demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The MTT assay indicated reduced cell viability and induced apoptosis in glioblastoma cells. The mechanism involves the inhibition of cell proliferation and the induction of apoptotic pathways, making it a promising candidate for further development in cancer therapy .
Other Biological Activities
Hydrazones are known for a range of biological activities, including:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation in different models.
- Anticonvulsant Properties : Showing promise in seizure models.
- Cardioprotective Effects : Providing protective effects on cardiac tissues .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is influenced by their structural features. Electron-withdrawing groups, such as the trifluoroethoxy substituents present in this compound, enhance reactivity and interaction with biological targets. The chloropyridine moiety contributes to its pharmacological profile by facilitating binding to specific receptors .
Study 1: Antiglioma Activity
A specific study focused on the antiglioma efficacy of synthesized derivatives containing similar structures to this compound. Results indicated significant inhibition of tumor growth in vitro, highlighting the potential for developing new anticancer agents based on this framework.
Study 2: Interaction with VEGFR
Research has also explored the interactions between these compounds and vascular endothelial growth factor receptor (VEGFR). Computational studies indicated stable hydrogen bonding between the compounds and VEGFR residues, suggesting a mechanism for their anticancer effects through angiogenesis inhibition .
Applications Summary Table
Mechanism of Action
The compound’s effects are mediated through its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, blocking the catalytic activity. This inhibition can lead to downstream effects, altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Conclusion
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea stands out as a versatile compound with extensive applications. Its complex structure allows for diverse chemical reactions and valuable scientific applications, making it a significant subject of research in various fields.
Biological Activity
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 384.24 g/mol. Its structure features a hydrazone linkage, which is significant for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the hydrazine moiety allows the compound to act as an inhibitor for various enzymes, potentially disrupting metabolic pathways in target organisms.
- Ryanodine Receptor Modulation : Similar compounds have been shown to interact with ryanodine receptors, which are crucial for calcium signaling in cells. This interaction can lead to altered cellular responses, particularly in muscle and nerve tissues .
- Antimicrobial Activity : The chloropyridine and dichlorophenoxy groups may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy against a range of pathogens.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting potential use in treating infections caused by resistant strains .
Case Study 2: Insecticidal Properties
In agricultural applications, the compound was tested on various pest species. It exhibited potent insecticidal activity similar to that of established insecticides like Rynaxypyr. The mechanism was attributed to its action on the ryanodine receptor, causing uncontrolled calcium release in insect muscle cells .
Research Findings
Recent research has highlighted the dual role of this compound as both an insecticide and an antimicrobial agent. Its unique structure allows for selective toxicity towards pests while minimizing harm to non-target organisms, including mammals. This selectivity is critical for developing sustainable agricultural practices.
Q & A
Q. Critical factors :
- Temperature control : Excess heat during hydrazine synthesis can lead to decomposition, reducing yield by ~20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent drying to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve >95% purity .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
A combination of techniques is required due to the compound’s stereochemical complexity:
- X-ray crystallography : Resolves the (E)-configuration of the ethylidene group and confirms spatial arrangement of substituents. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides resolution < 0.8 Å .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridyl protons), δ 6.8–7.4 ppm (aromatic protons from dichlorophenoxy and phenylurea groups) .
- ¹³C NMR : Signals at ~150 ppm (urea carbonyl), 160–165 ppm (chloropyridyl carbons) .
- High-resolution mass spectrometry (HRMS) : Exact mass calculated for C₂₀H₁₄Cl₃N₅O₂: [M+H]⁺ = 486.0245; deviation < 2 ppm confirms molecular formula .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?
Methodological Answer:
DoE is critical for balancing variables like temperature, solvent ratio, and catalyst loading. A 3-factor, 2-level factorial design could be applied:
-
Variables :
Factor Low (-1) High (+1) Temperature 60°C 80°C Catalyst (Et₃N) 1.0 eq 1.5 eq Reaction time 12 h 18 h -
Response surface modeling : Identifies interactions between factors. For example, increasing catalyst loading at 80°C reduces reaction time by 25% but may increase impurities by 10% .
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Validation : Confirm optimal conditions (e.g., 70°C, 1.3 eq Et₃N, 15 h) with triplicate runs to ensure reproducibility (±5% yield variance) .
Advanced: How do computational methods (e.g., DFT, docking) predict biological activity and resolve contradictions in experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron distribution in the urea moiety, revealing nucleophilic regions (e.g., carbonyl oxygen) prone to hydrogen bonding with enzyme active sites. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
- Molecular docking : Simulates binding to cytochrome P450 enzymes. Docking scores (e.g., Glide XP score = −9.2 kcal/mol) correlate with experimental IC₅₀ values (e.g., 12 µM). Discrepancies arise if solvation effects are omitted in simulations .
- Mitigating contradictions : Cross-validate computational results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Advanced: How can researchers address discrepancies in reported biological activity due to stereochemical impurities?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) to separate enantiomers. Retention times differ by 1.5–2.0 minutes .
- Bioassay redesign : Test individual enantiomers in parallel. For example, the (R)-enantiomer may show 10× higher kinase inhibition than the (S)-form due to steric hindrance in the active site .
- Crystallographic validation : Co-crystallize the active enantiomer with target proteins (e.g., EGFR kinase) to confirm binding mode .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, indicating stability below this threshold .
- Light sensitivity : Store in amber vials under N₂; exposure to UV light (254 nm) for 24 hours degrades 15% of the compound via C-Cl bond cleavage .
- pH-dependent hydrolysis : At pH < 3 or > 9, the urea bond hydrolyzes within 48 hours. Use buffered solutions (pH 6–8) for biological assays .
Advanced: What strategies resolve conflicting crystallographic data on hydrogen bonding networks?
Methodological Answer:
- Neutron diffraction : Resolves H-atom positions in the hydrazine moiety, clarifying whether N-H···O or N-H···Cl interactions dominate .
- IR spectroscopy : Compare experimental N-H stretching frequencies (3200–3400 cm⁻¹) with DFT-calculated values. Deviations >20 cm⁻¹ suggest alternative bonding .
- Cross-reference with Cambridge Structural Database (CSD) : Identify similar compounds (e.g., CSD refcode XETBAV) to benchmark hydrogen bond geometries .
Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 3A4) with positive controls (ketoconazole) .
- Cytotoxicity : MTT assay in HEK293 cells; IC₅₀ values <50 µM warrant further study .
- Solubility screening : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid; low solubility (<10 µg/mL) may require prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
